2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and an isoindole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and haloketone precursors . The final step involves coupling the benzodioxole-thiazole intermediate with an isoindole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For example, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . In anticancer applications, it may induce apoptosis by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.
Isoindole derivatives: These compounds are studied for their potential in medicinal chemistry and materials science.
Uniqueness
2-(3-{2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of three distinct moieties, each contributing to its diverse range of biological activities and applications. This structural complexity allows for targeted modifications to enhance its properties for specific applications .
Properties
Molecular Formula |
C24H15N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H15N3O4S/c28-22-17-6-1-2-7-18(17)23(29)27(22)16-5-3-4-14(10-16)19-12-32-24(26-19)25-15-8-9-20-21(11-15)31-13-30-20/h1-12H,13H2,(H,25,26) |
InChI Key |
BVJLEWFXHCZSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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